9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused with a quinazoline ring
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Cyclization Reaction: The intermediate compounds undergo cyclization reactions under specific conditions to form the triazoloquinazoline core structure.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Scientific Research Applications
9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a role in reducing inflammation . Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives and triazolopyrazine compounds. These compounds share similar core structures but differ in their substituents and functional groups. For example:
Triazolopyrazine Derivatives: These compounds have a triazole ring fused with a pyrazine ring and exhibit different chemical properties and applications.
Triazoloquinazoline Derivatives: These compounds have variations in their substituents, leading to differences in their biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O2/c1-14-24-23-25-19-12-17(15-6-4-3-5-7-15)13-20(28)21(19)22(27(23)26-14)16-8-10-18(29-2)11-9-16/h3-11,17,22H,12-13H2,1-2H3,(H,24,25,26) |
InChI Key |
OZKALOWGNDEIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC2=N1)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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